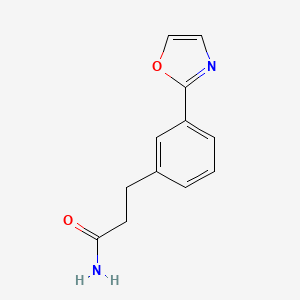

3-(3-(Oxazol-2-yl)phenyl)propanamide

Overview

Description

3-(3-(Oxazol-2-yl)phenyl)propanamide is a chemical compound with the molecular formula C12H12N2O2. It is a specialty chemical that can be used in various applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . These atoms are sp2 hybridized and planar . The atoms also contain unhybridized p orbital which is perpendicular to the plane of σ bonds .Scientific Research Applications

Catalytic Synthesis and Versatile Applications

3-(3-(Oxazol-2-yl)phenyl)propanamide, a derivative of 1,3-oxazole, is recognized for its broad utility in various scientific domains. The oxazole ring is central to numerous potent molecules, driving substantial research to explore its utility across medicinal, pharmaceutical, agrochemical, and material sciences. The focus on oxazole derivatives is due to their wide-ranging applications and the ongoing development of new methodologies for their synthesis. These derivatives serve as critical building blocks in organic chemistry, prompting global efforts to innovate synthetic strategies and create novel 1,3-oxazole analogues using various metal catalysts (Shinde et al., 2022).

Luminescent Properties and Applications in Scintillators

The compound's derivatives exhibit unique luminescent properties, making them suitable for use in scintillators. Plastic scintillators, particularly those based on polymethyl methacrylate, leverage various 1,3-oxazole derivatives as luminescent dyes. These derivatives don't alter scintillation efficiency, optical transparency, or stability against thermal, light, and radiation damage. Their luminescent activation capabilities make them valuable in diverse applications, including wavelength shifting (Salimgareeva & Kolesov, 2005).

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond; hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences . This suggests that 3-(3-(Oxazol-2-yl)phenyl)propanamide and similar compounds may have potential for future research and development in these areas.

Mechanism of Action

Target of Action

Oxazole derivatives, which include 3-(3-(oxazol-2-yl)phenyl)propanamide, have been found to interact with a wide range of biological targets .

Mode of Action

It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives are known to have a wide spectrum of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Properties

IUPAC Name |

3-[3-(1,3-oxazol-2-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-11(15)5-4-9-2-1-3-10(8-9)12-14-6-7-16-12/h1-3,6-8H,4-5H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGGONKIMNNGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CO2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

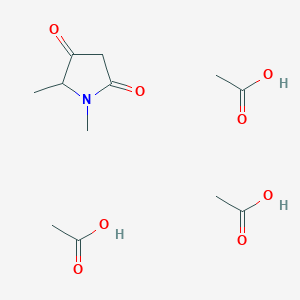

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

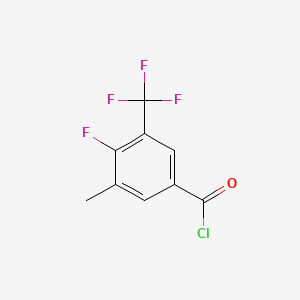

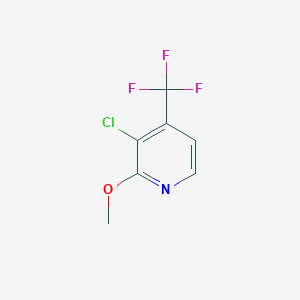

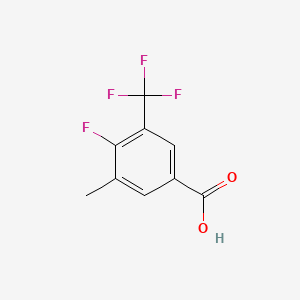

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide](/img/structure/B1405365.png)

![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)